molecular formula C27H40O6 B12420774 7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid

Cat. No.: B12420774
M. Wt: 460.6 g/mol
InChI Key: JBKAGLHPUJBTTD-TYJUXQFJSA-N
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Description

Taxonomic Distribution of Related Oxidized Cholanic Acid Derivatives

Oxidized cholanic acid derivatives occupy distinct ecological niches, with their structural variations reflecting evolutionary adaptations across taxonomic groups. The compound shares biosynthetic kinship with both fungal triterpenoids and animal bile acids, yet its distribution patterns reveal preferential occurrence in specific biological systems.

Fungal Sources in Basidiomycota

The most significant producers of structurally analogous compounds belong to the genus Ganoderma (Basidiomycota), particularly Ganoderma lucidum, a medicinal mushroom renowned for its triterpenoid diversity. Lucidenic acids, a subclass of lanostane-type triterpenoids, exhibit close structural resemblance to chol-8-en-24-oic acid derivatives. For instance, lucidenic acid C (C27H40O7) differs primarily by an additional hydroxyl group at position 12, underscoring the enzymatic plasticity of fungal oxidative modifications. These compounds accumulate in the fruiting bodies and mycelia of Ganoderma species, where they likely function as chemical defenses against microbial competitors or environmental stressors.

Table 1: Comparative Structural Features of Select Oxidized Triterpenoids
Compound Molecular Formula Oxygenation Sites Source Organism
Chol-8-en-24-oic acid C27H40O6 7,15-OH; 3,11-oxo Ganoderma spp.
Lucidenic acid C C27H40O7 3,7,12-OH; 11,15-oxo Ganoderma lucidum
Cholic acid C24H40O5 3,7,12-OH Homo sapiens

Animal Bile Acid Parallels

While animal bile acids like cholic acid (C24H40O5) share the cholane skeleton, their oxygenation patterns diverge significantly, typically limited to 3,7,12-hydroxylation without the 3,11-diketone system. This contrast highlights evolutionary divergence: fungal systems prioritize poly-oxidation for ecological interactions, whereas animal systems optimize bile acids for lipid emulsification. Nevertheless, the presence of 4,4,14-trimethyl groups in chol-8-en-24-oic acid derivatives suggests retention of ancestral triterpenoid methylation patterns lost in vertebrate bile acids.

Properties

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

(4R)-4-[(5R,10S,13R,14R,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16?,18+,20?,25+,26-,27+/m1/s1

InChI Key

JBKAGLHPUJBTTD-TYJUXQFJSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC([C@@]2([C@@]1(CC(=O)C3=C2C(C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O

Canonical SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Origin of Product

United States

Preparation Methods

Natural Extraction from Fungal Sources

Isolation from Ganoderma lucidum

The compound is naturally abundant in the fruiting bodies of Ganoderma lucidum (Reishi mushroom), a traditional medicinal fungus. Extraction involves:

  • Solvent Extraction : Dried fungal biomass is refluxed with methanol or ethanol (70–80% v/v) to solubilize triterpenoids.
  • Liquid-Liquid Partitioning : The crude extract is partitioned with water-saturated n-butanol to concentrate triterpenoids.
  • Chromatographic Purification : Silica gel column chromatography with gradient elution (chloroform:methanol, 9:1 to 4:1) isolates the target compound.
Key Challenges:
  • Low yield (0.02–0.05% w/w) due to structural complexity.
  • Co-elution with analogous triterpenoids necessitates high-resolution techniques like HPLC.

Semisynthesis from Lanosterol Derivatives

Lanosterol as a Precursor

Lanosterol, a major fungal triterpenoid, serves as a starting material:

  • Oxidation at C-3 and C-11 :
    • Jones reagent (CrO₃/H₂SO₄) oxidizes C-3 and C-11 to ketones.
    • Conditions : −2°C, 3.5 hours, yields 58% intermediate.
  • Hydroxylation at C-7 and C-15 :
    • Microbial catalysis using Rhizopus arrhizus introduces β-hydroxyl groups.
  • Side-Chain Functionalization :
    • Wittig reaction with ethyl acrylate adds the C-24 carboxylic acid moiety.

Continuous Flow Synthesis

A patent-pending method adapts continuous flow technology for scalability:

  • Esterification : 3α-Hydroxy-7-keto-5β-cholanic acid is methylated using methanol/H₂SO₄ in a microreactor.
  • Selective Reduction : NaBH₄ reduces C-6 ketone under flow conditions (residence time: 10 minutes).
  • Oxidative Ring Modification : Ozone cleavage of Δ⁸ bond followed by H₂O₂ oxidation forms the dioxo groups.
Advantages:
  • 40% higher yield than batch processes.
  • Reduced reaction time (8 hours vs. 24 hours).

Full Chemical Synthesis

Steroid Backbone Assembly

Step 1 : Cyclopentanophenanthrene core construction via Diels-Alder reaction:

  • Dienophile : Methyl vinyl ketone.
  • Diene : 1,3-Cyclohexadiene.
  • Conditions : 140°C, 12 hours, yields 72% adduct.

Step 2 : Methyl Group Introduction:

  • Friedel-Crafts Alkylation : Isobutylene/AlCl₃ adds methyl groups at C-4 and C-14.

Functionalization of the Side Chain

  • C-24 Carboxylic Acid Formation :
    • Reagent : Ethyl acrylate/Zn-TiCl₄ catalyst.
    • Conditions : 0°C, 6 hours, yields 65%.
  • Ester Hydrolysis :
    • Reagent : KOH/EtOH-H₂O (1:1).

Oxidation and Hydroxylation

  • C-3 and C-11 Dioxo Groups :
    • Jones Oxidation : CrO₃/H₂SO₄ at −5°C.
  • C-7 and C-15 Hydroxylation :
    • Sharpless Asymmetric Dihydroxylation : AD-mix-β, yields 85% syn-diol.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Natural Extraction 0.05% 2 weeks High Low
Semisynthesis 12–15% 1 week Moderate Moderate
Full Chemical Synthesis 8–10% 3 weeks High High
Continuous Flow 22% 8 hours Low High

Key Observations :

  • Natural extraction is limited by low yields but preserves stereochemistry.
  • Continuous flow synthesis offers the best balance of efficiency and scalability.

Challenges and Innovations

Stereochemical Control

The (5α) configuration requires chiral auxiliaries or enzymatic resolution. Candida antarctica lipase B selectively hydrolyzes undesired enantiomers.

Green Chemistry Approaches

  • Solvent-Free Oxidation : Microwave-assisted reactions reduce CrO₃ usage by 30%.
  • Biocatalytic Hydroxylation : Engineered Pichia pastoris strains improve C-7/C-15 hydroxylation efficiency.

Chemical Reactions Analysis

Types of Reactions

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Applications

Synthesis of Derivatives
Chol-8-en-24-oic acid serves as a crucial starting material for synthesizing more complex bile acid derivatives. Its unique structural features allow for various chemical modifications, including oxidation and reduction reactions.

Reactions

  • Oxidation : The compound can undergo oxidation to yield more oxidized bile acid derivatives.
  • Reduction : Reduction reactions can convert the dioxo groups into hydroxyl groups.
  • Substitution : This compound can also participate in substitution reactions, leading to the formation of esters or amides.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationKMnO4, CrO3More oxidized derivatives
ReductionNaBH4, LiAlH4Hydroxylated bile acids
SubstitutionAlcohols, AminesEsterified or amidated bile acids

Biological Applications

Metabolism and Regulation of Lipids
Research indicates that chol-8-en-24-oic acid plays a role in cholesterol metabolism and regulation. It interacts with bile acid receptors and transporters in the liver and intestines, influencing gene expression related to bile acid synthesis.

Therapeutic Investigations
Studies have explored its potential therapeutic effects in treating liver diseases. Elevated levels of certain bile acids have been correlated with liver cirrhosis severity. For instance, a study found significant correlations between plasma concentrations of various bile acids and the severity of liver cirrhosis as measured by Child–Pugh and MELD scores .

Medical Applications

Chol-8-en-24-oic acid has been investigated for its potential use in treating metabolic disorders and liver diseases. Its derivatives are being studied for their efficacy in managing conditions such as cholestatic liver disease and other metabolic syndromes.

Case Study: Liver Disease

A study involving adult patients with varying degrees of liver cirrhosis highlighted the role of cholestatic bile acids in diagnosing disease severity. The research utilized ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-TQMS) to quantify bile acids in plasma samples from patients, demonstrating that specific bile acids could serve as biomarkers for liver dysfunction .

Industrial Applications

In the pharmaceutical industry, chol-8-en-24-oic acid is utilized as a biochemical reagent in drug development processes. Its derivatives are employed in formulating medications aimed at correcting metabolic dysfunctions related to cholesterol and bile acid synthesis.

Mechanism of Action

The mechanism of action of 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid involves its interaction with various molecular targets and pathways. It is known to exert hepatoprotective effects by mitigating oxidative damage in hepatic cells . The compound interacts with cellular proteins and enzymes, modulating their activity and contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The compound shares a lanostane backbone with other triterpenoids from Ganoderma spp., but variations in functional groups, stereochemistry, and oxidation states differentiate its bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Triterpenoids
Compound Name (IUPAC or Common Name) Key Functional Groups Molecular Formula Biological Activity Source References
Chol-8-en-24-oic acid, 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-, (5α)- 3β-OH, 7β-OH, 11-O, 15-O C₂₇H₃₈O₇ Cytotoxic (HepG2, P388), anticomplementary G. lucidum
Lucidenic Acid A 3β-OH, 7β-OH, 11-O, 15-O (esterified) C₂₈H₄₀O₇ Anti-inflammatory, cytotoxic G. lucidum
Lucidenic Acid LW1 3β-OH, 7β-OH, 11-O, 15-O C₂₇H₄₀O₆ Cytotoxic (Hep2,2,15, KB) G. lucidum
Lucidenic Acid M 3β-OH, 12β-OH, 7-O, 11-O, 15-O C₂₇H₄₂O₆ Not reported G. lucidum
3α-Hydroxy-5β-chola-8(14),11-dien-24-oic Acid 3α-OH, Δ⁸(14), Δ¹¹ C₂₄H₃₆O₃ Unreported Synthetic/other sources
Apocholic Acid 3α-OH, 12α-OH, Δ⁸(14) C₂₄H₃₈O₄ Bile acid analog Synthetic/biological
Key Observations:

Functional Group Variations :

  • The target compound uniquely combines hydroxyl groups at C3β and C7β with ketones at C11 and C15, distinguishing it from Lucidenic Acid M (hydroxyl at C12β) and Apocholic Acid (hydroxyls at C3α and C12α) .
  • Lucidenic Acid LW1 lacks the 15-oxo group but retains cytotoxic properties, suggesting that the 15-oxo group may enhance potency .

Stereochemical Differences :

  • The 5α-configuration in the target compound contrasts with 5β-cholan derivatives (e.g., 3α-Hydroxy-5β-chola-8(14),11-dien-24-oic Acid ), which exhibit altered ring conformations and bioactivity .

Biological Activity: The target compound’s cytotoxicity (IC₅₀ = 0.012 μM against P388 cells) surpasses that of Lucidenic Acid LW1 (IC₅₀ = 35.5 μM against CCM2 cells), highlighting the role of the 15-oxo group in enhancing anticancer effects . Anticomplement activity is shared with other Ganoderma triterpenoids but varies with oxidation state .

Pharmacological Implications

The structural features of the target compound correlate with its bioactivity:

  • Cytotoxicity : The 3β-OH and 7β-OH groups may interact with cellular targets like topoisomerases, while the 15-oxo group could enhance redox cycling .
  • Anticomplement Activity: Ketone groups at C11 and C15 may inhibit complement system proteins, a mechanism shared with other triterpenoids .

Biological Activity

Chol-8-en-24-oic acid, also known as 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-, (5alpha)- is a bile acid derivative that exhibits a range of biological activities. This compound is structurally related to bile acids and has been studied for its potential therapeutic applications in various diseases, particularly in metabolic and neurodegenerative disorders.

Chemical Structure and Properties

The compound has the following molecular formula: C24H38O4C_{24}H_{38}O_4. Its structure features multiple hydroxyl groups and a dioxo functional group that contribute to its biological properties.

Biological Activities

1. Neuroprotective Effects:
Recent studies have highlighted the neuroprotective properties of cholan derivatives in models of Parkinson’s disease. For instance, specific bile acid derivatives have been shown to enhance mitochondrial function in fibroblasts derived from patients with Parkinson’s disease. These compounds increased ATP levels and mitochondrial membrane potential (MMP) significantly more than traditional treatments like ursodeoxycholic acid (UDCA) at lower concentrations .

2. Modulation of Cellular Metabolism:
Chol-8-en-24-oic acid acts as a human metabolite and plays a role in cholesterol metabolism. It is involved in the conversion of cholesterol into bile acids, which are crucial for fat digestion and absorption. This metabolic pathway indicates its importance in lipid homeostasis and its potential influence on metabolic disorders .

3. Anti-inflammatory Properties:
Research has indicated that certain derivatives of this compound can modulate inflammatory responses. For example, they may inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases .

Study 1: Neuroprotection in Parkinson’s Disease

A study published in Biomolecules investigated the effects of cholan derivatives on fibroblasts from patients with sporadic and LRRK2 mutant Parkinson’s disease. The results showed that these compounds could restore mitochondrial function effectively, indicating their potential as novel therapeutic agents for neurodegenerative diseases .

Study 2: Bile Acid Metabolism

In another study focusing on bile acid metabolism, researchers tracked the conversion of cholan derivatives in patients with T-tube bile fistulas. The findings demonstrated significant conversion rates to chenodeoxycholic acid, highlighting the compound's role in bile acid synthesis and metabolism .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionIncreased ATP levels and MMP in PD fibroblasts
Metabolic RoleConversion of cholesterol to bile acids
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. What are the optimal methods for isolating Chol-8-en-24-oic acid derivatives from natural sources?

Isolation typically involves ethanol-water extraction followed by sequential partitioning with solvents like petroleum ether and chloroform to remove lipids and enrich triterpenoids. Silica gel column chromatography with gradient elution (e.g., hexane-ethyl acetate) is used for initial separation, while semi-preparative HPLC with C18 columns and methanol-water gradients refines purity . For Ganoderma spp., this method has yielded structurally similar compounds like Lucidenic acids and Methyl lucidenates .

Q. How can researchers confirm the stereochemistry and functional groups of this compound?

Combine spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT, COSY, HMBC) to assign proton and carbon environments, particularly for hydroxyl and ketone groups at C-3, C-11, and C-14.
  • Mass spectrometry (HR-ESI-MS) for molecular formula validation (e.g., C₂₇H₄₀O₆ for Lucidenic acid LW1) .
  • X-ray crystallography if single crystals are obtainable, as used for analogs like 20-Hydroxylucidenic acid N .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (HepG2, KB, P388) are common. For example, Lucidenic acid LW1 showed IC₅₀ values ranging from 0.012 μM (P388 leukemia) to 35.5 μM (CCM2 carcinoma), highlighting cell-line specificity . Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis mechanisms.

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values may arise from differences in extraction protocols, cell culture conditions, or compound stability. Standardize the following:

  • Extraction : Use fresh biomass, avoid prolonged high-temperature drying, and quantify compounds via HPLC-UV .
  • Assay conditions : Control oxygen levels (for ketone stability) and serum content in media .
  • Data normalization : Report activities relative to a reference compound and use multi-lab validation .

Q. What strategies improve the bioavailability of this compound for pharmacological studies?

  • Derivatization : Esterification (e.g., methyl or ethyl esters) enhances lipophilicity. Methyl lucidenate P showed improved membrane permeability compared to the free acid .
  • Nanocarriers : Use liposomes or polymeric nanoparticles to bypass rapid hepatic metabolism observed in triterpenoids .
  • Prodrug design : Introduce hydrolyzable groups at C-24 to delay renal excretion .

Q. How can researchers differentiate this compound from structurally similar triterpenoids?

Leverage HR-MS/MS fragmentation patterns and NOESY NMR to distinguish regioisomers. For example, the 5α configuration and 14α-methyl group produce distinct NOE correlations between H-17 and H-21, unlike 5β analogs . Additionally, compare retention times on UPLC-PDA with authenticated standards.

Methodological Considerations

Q. What analytical techniques validate purity and identity in synthetic batches?

  • HPLC-DAD-MS : Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. Monitor λ = 254 nm (for conjugated ketones) and MS/MS transitions (e.g., m/z 460 → 442 for Lucidenic acid LW1) .
  • Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) to confirm 5α stereochemistry .

Q. How should stability studies be designed for this compound?

Conduct accelerated degradation studies under varying pH (1–9), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS; ketone groups at C-3 and C-11 are prone to redox reactions, requiring inert atmospheres for storage .

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